molecular formula C17H30O B052578 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone CAS No. 117923-32-7

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone

Cat. No.: B052578
CAS No.: 117923-32-7
M. Wt: 250.4 g/mol
InChI Key: OLRRTAGESHHXPY-UHFFFAOYSA-N
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Description

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is an organic compound with the molecular formula C17H30O. It is a cyclohexanone derivative characterized by the presence of a propylcyclohexyl group attached to the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and trans-4-propylcyclohexyl bromide.

    Grignard Reaction: The trans-4-propylcyclohexyl bromide is reacted with magnesium to form the corresponding Grignard reagent.

    Addition Reaction: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Scientific Research Applications

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(trans-4-Butylcyclohexyl)ethyl]cyclohexanone
  • 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone
  • 4-[2-(trans-4-Hexylcyclohexyl)ethyl]cyclohexanone

Uniqueness

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is unique due to its specific propyl group, which imparts distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRRTAGESHHXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560997
Record name 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117923-32-7
Record name 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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